Cas no 21461-85-8 ((S)-Methyl-5-oxotetrahydrofuran-2-carboxylate)

(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate is a chiral lactone derivative with significant utility in synthetic organic chemistry. Its strained γ-lactone structure and stereocenter make it a valuable intermediate for the synthesis of bioactive molecules, including pharmaceuticals and natural products. The compound’s high enantiopurity ensures precise stereochemical control in asymmetric transformations. Its reactivity, particularly in ring-opening and functionalization reactions, enables versatile applications in constructing complex heterocycles and fine chemicals. The ester moiety further enhances its adaptability for downstream derivatization. With consistent purity and stability under standard storage conditions, it is a reliable building block for research and industrial-scale processes requiring chiral γ-butyrolactone frameworks.
(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate structure
21461-85-8 structure
Product Name:(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate
CAS No:21461-85-8
MF:C6H8O4
MW:144.125322341919
MDL:MFCD16039325
CID:1035371
PubChem ID:11008030
Update Time:2025-06-09

(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 5-oxotetrahydrofuran-2-carboxylate
    • (S)-METHYL 5-OXOTETRAHYDROFURAN-2-CARBOXYLATE
    • methyl (2S)-5-oxooxolane-2-carboxylate
    • (S)-(+)-tetrahydro-5-oxo-2-furancarboxylic acid methyl ester
    • (S)-5-(methoxycarbonyl)tetrahydrofuran-2-one
    • (S)-5-methoxycarbonyltetrahydrofuran-2-one
    • (S)-methyl-5-oxotetrahydrofuran-2-carboxylate
    • 2-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester, (2S)-
    • AK129366
    • CTK0J7491
    • KB-05582
    • Methyl (S)-5-oxotetrahydrofuran-2-ca
    • methyl (S)-5-oxo-tetrahydrofuran-2-carboxylate
    • (S)-2-METHYL-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID
    • SCHEMBL21389240
    • AKOS016014154
    • F83688
    • (s)-(+)-methyl tetrahydro-5-oxo-2-furancarboxylate
    • J-502496
    • Methyl (S)-5-oxotetrahydrofuran-2-carboxylate
    • DTXSID80451596
    • CS-0336442
    • (S)-methyl5-oxotetrahydrofuran-2-carboxylate
    • 21461-85-8
    • MFCD16039325
    • (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate
    • MDL: MFCD16039325
    • Inchi: 1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m0/s1
    • InChI Key: AFHPZLNLFDYSTG-BYPYZUCNSA-N
    • SMILES: O1C(CC[C@H]1C(=O)OC)=O

Computed Properties

  • Exact Mass: 144.04224
  • Monoisotopic Mass: 144.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 266.1±33.0 °C at 760 mmHg
  • Flash Point: 138.5±23.8 °C
  • PSA: 52.6
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate Security Information

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(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:21461-85-8)(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate
Order Number:A1178861
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:40
Price ($):274.0
Email:sales@amadischem.com

Additional information on (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate

Recent Advances in the Application of (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate (CAS: 21461-85-8) in Chemical Biology and Pharmaceutical Research

(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate (CAS: 21461-85-8) is a chiral lactone derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including antiviral agents, enzyme inhibitors, and chiral building blocks for drug development. Recent studies have highlighted its potential in asymmetric synthesis and as a precursor for γ-lactam derivatives, which are prominent scaffolds in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate in the synthesis of novel protease inhibitors targeting SARS-CoV-2. The researchers utilized this compound as a chiral template to construct γ-lactam-based inhibitors, which exhibited potent antiviral activity against the main protease (Mpro) of the virus. The study emphasized the compound's role in enabling stereoselective transformations, which are critical for achieving high binding affinity and selectivity in drug design.

In another recent investigation, (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate was employed as a starting material for the development of γ-aminobutyric acid (GABA) analogs. Published in Bioorganic & Medicinal Chemistry Letters (2024), the study showcased the compound's ability to undergo efficient ring-opening reactions, yielding derivatives with enhanced blood-brain barrier permeability. These analogs showed promising results in preclinical models of neurological disorders, underscoring the compound's potential in central nervous system (CNS) drug discovery.

From a synthetic chemistry perspective, advances in catalytic asymmetric methodologies have further expanded the applications of (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate. A 2024 report in Angewandte Chemie described a novel biocatalytic approach for the enantioselective synthesis of this compound using engineered ketoreductases. This green chemistry strategy not only improved the yield and enantiomeric excess (ee) but also reduced the environmental footprint of the synthesis process, aligning with the pharmaceutical industry's growing emphasis on sustainable manufacturing.

Beyond its synthetic utility, (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate has also been investigated for its direct biological activities. A recent preprint (2024) on bioRxiv revealed its modulatory effects on mitochondrial function, suggesting potential applications in metabolic disease research. The study identified this compound as a mild uncoupler of oxidative phosphorylation, opening new avenues for developing small-molecule therapeutics targeting energy metabolism.

In conclusion, (S)-Methyl-5-oxotetrahydrofuran-2-carboxylate (CAS: 21461-85-8) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its dual role as a versatile synthetic intermediate and a potential bioactive scaffold positions it as a valuable tool in drug discovery. Future research directions may focus on expanding its applications in targeted drug delivery systems and exploring its structure-activity relationships in greater depth to unlock new therapeutic possibilities.

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Amadis Chemical Company Limited
(CAS:21461-85-8)(S)-Methyl-5-oxotetrahydrofuran-2-carboxylate
A1178861
Purity:99%
Quantity:1g
Price ($):274.0
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